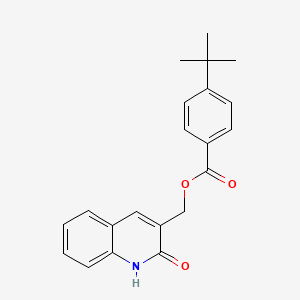
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate, also known as HMBB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate is not fully understood, but it is believed to involve the interaction of the compound with proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and anti-cancer properties. This compound has also been found to bind to metal ions, which could explain its use as a ligand in the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been found to reduce inflammation and tumor growth. This compound has also been found to have low toxicity, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its potential side effects and long-term effects are not fully understood.
Orientations Futures
There are several future directions for research on (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it into a drug for these indications. Another direction is to study its interactions with proteins and enzymes to identify new drug targets. Additionally, further research could be done on its use as a ligand in the synthesis of metal-organic frameworks and its potential applications in materials science.
Méthodes De Synthèse
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate can be synthesized via a multi-step process starting from 2-hydroxyquinoline and 4-tert-butylbenzoyl chloride. The reaction involves the formation of an ester bond between the two compounds, resulting in the formation of this compound.
Applications De Recherche Scientifique
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new drugs. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)17-10-8-14(9-11-17)20(24)25-13-16-12-15-6-4-5-7-18(15)22-19(16)23/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSJYBZGKABPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)


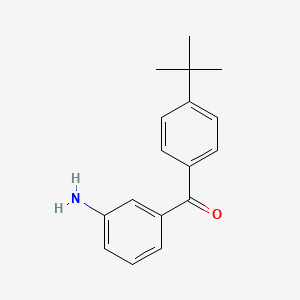
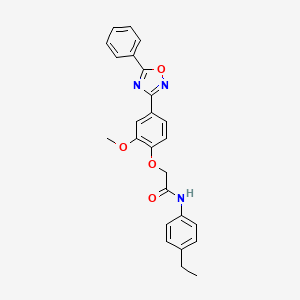
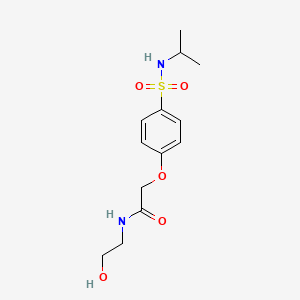
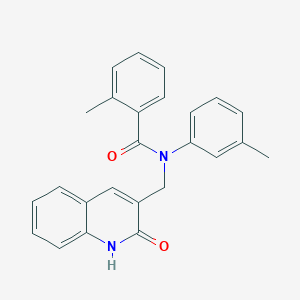
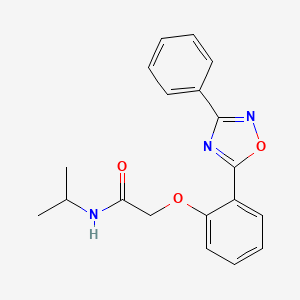

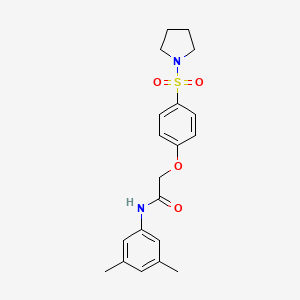
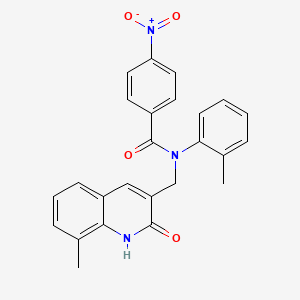
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
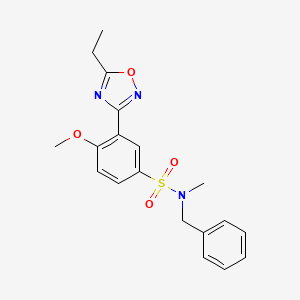
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)